Methyl 2-amino-5-bromopyrimidine-4-carboxylate
Description
Methyl 2-amino-5-bromopyrimidine-4-carboxylate (CAS: 1034737-23-9) is a pyrimidine derivative with the molecular formula C₇H₆BrN₃O₂ and a molecular weight of 260.05 g/mol . Its structure features a pyrimidine ring substituted with an amino group at position 2, a bromine atom at position 5, and a methyl ester at position 4. This compound is commercially available (e.g., from Aladdin, priced at ¥74.00/100 mg) and is widely used as a building block in pharmaceutical and materials research due to its reactive bromine and amino groups, which enable cross-coupling reactions and further functionalization .
Properties
IUPAC Name |
methyl 2-amino-5-bromopyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O2/c1-12-5(11)4-3(7)2-9-6(8)10-4/h2H,1H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLATOCEDFADID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=NC=C1Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635363 | |
| Record name | Methyl 2-amino-5-bromopyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1034737-23-9 | |
| Record name | Methyl 2-amino-5-bromopyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Example Protocol
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Starting Material : Ethyl 3-bromoacetoacetate (β-keto ester with pre-installed bromine).
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Condensation : React with guanidine hydrochloride in ethanol under reflux (80°C, 12 hours).
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Esterification : Treat the resulting 2-amino-5-bromopyrimidine-4-carboxylic acid with methanol and concentrated sulfuric acid (65°C, 6 hours).
Table 1: Optimization of Condensation Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Ethanol | Maximizes solubility of intermediates |
| Temperature | 80°C | Balances reaction rate and decomposition |
| Catalyst | None | Avoids side reactions with guanidine |
Post-Modification of Preformed Pyrimidines
This approach modifies simpler pyrimidine derivatives to introduce functional groups sequentially.
Bromination Strategies
Direct bromination of methyl 2-aminopyrimidine-4-carboxylate faces challenges due to competing substitution patterns. The amino group at position 2 directs electrophilic bromination to position 5, but over-bromination must be controlled.
Method :
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Substrate : Methyl 2-aminopyrimidine-4-carboxylate.
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Reagent : N-Bromosuccinimide (NBS) in dimethylformamide (DMF).
Table 2: Bromination Agent Comparison
| Reagent | Solvent | Temperature | Regioselectivity (%) | Yield (%) |
|---|---|---|---|---|
| NBS | DMF | 0–5°C | 90 | 55 |
| Br₂ | CCl₄ | 25°C | 75 | 48 |
| HBr/H₂O₂ | AcOH | 40°C | 65 | 42 |
Nitration-Reduction Pathway
A patent-derived method (CN102321016A) for analogous pyridine derivatives provides insights into adapting nitration-reduction sequences for pyrimidines.
Key Steps
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Nitration : Treat 2-amino-5-bromo-4-methylpyrimidine with HNO₃/H₂SO₄ to introduce a nitro group.
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Oxidation : Convert the methyl group to carboxylate using Na₂Cr₂O₇/H₂SO₄.
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Esterification : React with methanol under acidic conditions.
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Reduction : Reduce the nitro group to amino using Fe/HCl.
Yield : 45–50% over four steps.
Industrial-Scale Production Considerations
Scalable synthesis requires cost-effective reagents and minimal purification steps.
Continuous Flow Reactor Design
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Advantages : Improved heat transfer, reduced reaction times, higher yields (∼70%).
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Challenges : Catalyst clogging in bromination steps.
Challenges and Limitations
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Regioselectivity : Competing bromination at positions 4 and 6 reduces yield.
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Amino Group Stability : Oxidation during esterification or bromination necessitates protective groups.
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Purification Complexity : Similar polarities of intermediates complicate column chromatography.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-5-bromopyrimidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products:
Substitution Reactions: Yield substituted pyrimidine derivatives.
Oxidation and Reduction: Produce nitro or alkylamine derivatives.
Coupling Reactions: Result in biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-amino-5-bromopyrimidine-4-carboxylate serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have shown promising activities against multiple biological targets:
- Protein Kinase Inhibitors : The compound has been involved in the synthesis of potent inhibitors for protein kinase CK2, which plays a crucial role in cell proliferation and survival. For instance, derivatives of this compound have been linked to the development of CX-5011, an analgesic agent with notable efficacy in vivo .
- PI3K/Akt/mTOR Pathway Inhibitors : Research has highlighted the use of this compound in developing inhibitors targeting the PI3K/Akt/mTOR signaling pathway, crucial for cancer cell growth and survival. These inhibitors have shown effectiveness in preclinical models, demonstrating significant tumor growth inhibition .
Case Study 1: Development of CK2 Inhibitors
A study demonstrated the synthesis of ethyl 5-bromopyrimidine-4-carboxylate using this compound as an intermediate. This compound was further modified to create potent CK2 inhibitors that exhibited significant analgesic properties in animal models .
Case Study 2: Anti-cancer Activity
Research on PI3K/Akt/mTOR inhibitors revealed that derivatives synthesized from this compound showed substantial inhibition of tumor xenografts in vivo. The compounds demonstrated favorable pharmacokinetic profiles and were well tolerated in clinical trials, indicating their potential for therapeutic use .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Intermediate for drug synthesis | Essential for CK2 and PI3K inhibitors |
| Radical Chemistry | Synthesis via Minisci reaction | High regioselectivity and yield |
| Coupling Reactions | Used in Stille reactions | Produces novel drug candidates |
| Cancer Research | Development of anti-cancer agents | Effective against tumor growth |
Mechanism of Action
The mechanism of action of Methyl 2-amino-5-bromopyrimidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with nucleic acids. The bromine atom and amino group play crucial roles in its reactivity and binding affinity to biological targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The following compounds share structural similarities with Methyl 2-amino-5-bromopyrimidine-4-carboxylate, differing in substituents, functional groups, or positional isomerism:
Table 1: Structural and Functional Comparison
Functional Group Analysis
Bromine Substituent: The bromine atom in the reference compound enables cross-coupling reactions (e.g., Suzuki-Miyaura) . Analogues lacking bromine (e.g., Ethyl 4-amino-2-methylpyrimidine-5-carboxylate) are less reactive in such transformations .
Amino Group: The 2-amino group in the reference compound directs electrophilic substitution reactions. Compounds like 5-Bromo-4-pyrimidinecarboxylic acid lack this directing group, reducing their versatility .
Ester vs. Carboxylic Acid :
Physicochemical Properties
Table 2: Solubility and Stability
Biological Activity
Methyl 2-amino-5-bromopyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activity, particularly in medicinal chemistry. This compound serves as a crucial building block in the synthesis of various biologically active molecules, including antiviral and anticancer agents. This article delves into its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula CHBrNO. The presence of the bromine atom and amino group on the pyrimidine ring contributes to its reactivity and potential biological interactions.
Target Interactions:
Pyrimidine derivatives like this compound interact with various biological targets, including enzymes and receptors involved in cellular processes. The compound is believed to exert its effects through:
- Hydrogen Bonding: The amino group can form hydrogen bonds with target proteins.
- Aromatic Stacking: The aromatic nature of the pyrimidine ring facilitates stacking interactions with nucleic acids or protein structures.
Biochemical Pathways:
This compound is implicated in several biochemical pathways, notably those related to nucleotide synthesis and signal transduction, influencing cellular processes such as DNA synthesis and cell signaling .
Antiviral and Anticancer Properties
Research indicates that this compound may exhibit antiviral and anticancer properties. For instance, derivatives of pyrimidines have been shown to inhibit various viral enzymes and cancer cell proliferation.
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Antiviral Activity:
- Pyrimidine derivatives are often explored for their ability to inhibit viral replication. This compound may serve as a precursor for synthesizing compounds targeting viral enzymes.
- Anticancer Activity:
Case Studies
Several studies have investigated the biological activity of similar pyrimidine compounds, providing insights into the potential applications of this compound:
Synthesis and Applications
This compound is synthesized through various methods, often involving condensation reactions that yield high purity products suitable for further biological testing. Its role as a precursor in drug development highlights its significance in medicinal chemistry.
Potential Applications:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 2-amino-5-bromopyrimidine-4-carboxylate, and what are the critical steps in its preparation?
- Methodological Answer : The synthesis typically involves multi-step protocols, including halogenation, protection/deprotection of functional groups, and coupling reactions. For example, a related pyrimidine derivative (AZD8931) was synthesized in 11 steps starting from methyl 4,5-dimethoxy-2-nitrobenzoate, with bromination as a key step to introduce the bromo substituent . Critical steps include:
- Bromination : Using reagents like POBr₃ or NBS (N-bromosuccinimide) to introduce the bromo group at the 5-position.
- Esterification : Methylation of the carboxylic acid group using methanol under acidic or coupling conditions.
- Amino group protection : Employing Boc (tert-butoxycarbonyl) or Fmoc groups to prevent side reactions.
- Table : Example synthesis steps (adapted from ):
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Nitro reduction | H₂/Pd-C, EtOH | 85 |
| 2 | Bromination | POBr₃, DMF, 100°C | 72 |
| 3 | Esterification | CH₃OH, H₂SO₄ | 90 |
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of the amino (-NH₂), bromo (-Br), and ester (-COOCH₃) groups. The amino proton typically appears as a broad singlet (~δ 5.5–6.5 ppm) .
- X-ray Crystallography : Programs like SHELXL ( ) resolve the crystal structure, confirming substituent positions and hydrogen-bonding networks.
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₆H₆BrN₃O₂).
Q. How does the reactivity of the amino and bromo groups influence the functionalization of this compound?
- Methodological Answer :
- Amino Group : Participates in nucleophilic reactions (e.g., acylation with acetyl chloride or formation of Schiff bases with aldehydes). Protection with Boc anhydride is often required to avoid undesired side reactions .
- Bromo Group : Acts as a leaving group in Suzuki-Miyaura cross-coupling reactions (using Pd catalysts) or nucleophilic aromatic substitution (e.g., with amines or thiols) .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental spectroscopic data and computational predictions for this compound?
- Methodological Answer : Discrepancies in IR or NMR spectra (e.g., unexpected shifts) can arise from solvent effects, tautomerism, or crystal packing. Strategies include:
- DFT Calculations : Compare experimental IR bands with computed vibrational modes (e.g., using Gaussian09 at B3LYP/6-311++G(d,p)) to identify tautomeric forms .
- Solvent Modeling : Simulate NMR chemical shifts in explicit solvent models (e.g., DMSO or chloroform) using software like ADF or ORCA.
- Example : A study on 2-amino-5-bromo-6-methylpyrimidine resolved discrepancies by identifying a keto-enol tautomer through computational analysis .
Q. What strategies optimize crystallization of this compound for X-ray diffraction studies?
- Methodological Answer :
- Solvent Selection : Use mixed solvents (e.g., EtOH/water) to slow crystallization and improve crystal quality.
- Temperature Gradients : Gradual cooling from 50°C to 4°C enhances lattice formation.
- Software Tools : SHELXD ( ) for phase problem resolution via direct methods, and SHELXL ( ) for refinement.
- Table : Example crystallization conditions:
| Solvent System | Temperature (°C) | Crystal Quality |
|---|---|---|
| EtOH/H₂O (3:1) | 25 → 4 | Prisms (0.2 mm) |
| Acetone/Hexane | 50 → RT | Needles |
Q. What mechanistic insights explain the regioselectivity of bromine substitution in pyrimidine derivatives?
- Methodological Answer : Bromination typically occurs at the 5-position due to:
- Electronic Effects : The electron-withdrawing carboxylate group directs electrophilic substitution to the meta position (C5).
- Steric Factors : The methyl ester at C4 hinders substitution at adjacent positions.
- Experimental Validation : DFT studies on analogous compounds show lower activation energy for C5 bromination vs. C2/C6 .
Data Contradiction Analysis
Q. How should researchers address inconsistent yields in multi-step syntheses of this compound?
- Methodological Answer : Variations in yield often stem from:
- Intermediate Stability : Labile intermediates (e.g., nitro-reduced amines) may degrade if not handled under inert atmospheres.
- Purification Methods : Replace column chromatography with recrystallization for polar intermediates to improve recovery.
- Case Study : A reported 11-step synthesis ( ) achieved only 2–5% overall yield due to losses in Boc protection and coupling steps. Optimizing catalyst loading (e.g., Pd(PPh₃)₄ in cross-coupling) increased yield to 8% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
